molecular formula C10H8N2S B14331211 Phenylthio pyrazine CAS No. 107697-83-6

Phenylthio pyrazine

Cat. No.: B14331211
CAS No.: 107697-83-6
M. Wt: 188.25 g/mol
InChI Key: VAUCOCSGTRUZBW-UHFFFAOYSA-N
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Description

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, is a cornerstone of numerous biologically and industrially relevant compounds. Derivatives of pyrazine, such as phenylthio pyrazine (a pyrazine ring substituted with a phenylthio group [-S-C₆H₅]), exhibit diverse functionalities due to their tunable electronic and steric properties. Pyrazines are widely utilized in pharmaceuticals, agrochemicals, flavor chemistry, and materials science . For instance, T-705 (Favipiravir), a trifluoromethyl-substituted pyrazine carboxamide, is a broad-spectrum antiviral agent , while tetramethyl pyrazine contributes nutty aromas in foods like roasted meats and coffee .

This review compares this compound with structurally analogous pyrazine derivatives, emphasizing substituent-driven differences in biological activity, physicochemical properties, and applications.

Properties

CAS No.

107697-83-6

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-phenylsulfanylpyrazine

InChI

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H

InChI Key

VAUCOCSGTRUZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylthio pyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with phenylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Another method involves the cyclization of appropriate acyclic precursors. For example, starting from α-amino acid-derived units, the pyrazine ring can be constructed through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenylthio pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazine ring .

Mechanism of Action

The mechanism of action of phenylthio pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl in T-705) enhance antiviral potency by stabilizing interactions with viral polymerases .
  • Fused-ring systems (e.g., imidazo[1,2-a]pyrazines) improve kinase binding via hydrogen bonding with residues like Cys106 and Asp167 .
  • Sulfur-containing substituents (e.g., thiophene in thieno[3,4-b]pyrazines) may enhance bioavailability and target engagement compared to methyl or carbonyl groups .

Physicochemical and Functional Properties

Table 3: Functional Properties of Pyrazine Derivatives

Compound Key Properties Applications References
This compound High lipophilicity; moderate polarity Drug delivery; organic electronics
Thieno[3,4-b]pyrazines Low LUMO (-3.24 to -3.78 eV) n-Type semiconductors (electron mobility: ~0.03 cm²/Vs)
Tetramethyl pyrazine High volatility; nutty aroma Flavor enhancer in foods
Fused-ring phenazines Extended π-conjugation Organic LEDs; photovoltaics

Electronic Properties :

  • Fused-ring pyrazines (e.g., dibenzo[f,h]thieno[3,4-b]quinoxaline) exhibit electron mobilities up to 0.03 cm²/Vs, attributed to their low reorganization energies and ordered thin-film morphologies .
  • Methyl groups increase volatility, making tetramethyl pyrazine ideal for flavor applications, while bulky substituents (e.g., phenylthio) reduce volatility, favoring pharmaceutical use .

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